Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate
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Overview
Description
Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate is a chemical compound with the molecular formula C21H18N2O5 and a molecular weight of 378.38 g/mol . It is characterized by the presence of a benzyl group, a benzyloxy group, and a nitrophenyl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate typically involves the reaction of 2-(benzyloxy)-3-nitroaniline with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate undergoes various chemical reactions, including:
Reduction: The benzyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Substitution: The benzyloxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), benzyl bromide.
Major Products Formed
Oxidation: 2-(benzyloxy)-3-aminophenylcarbamate.
Reduction: Benzyl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate is utilized in several scientific research fields:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, depending on its structural modifications . The pathways involved include the formation of covalent bonds with active site residues, leading to the modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and stability. Unlike similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemical synthesis and biological studies .
Properties
IUPAC Name |
benzyl N-(3-nitro-2-phenylmethoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-21(28-15-17-10-5-2-6-11-17)22-18-12-7-13-19(23(25)26)20(18)27-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXUEBWDJTZOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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